6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate
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Overview
Description
6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate is a chemical compound with the molecular formula C16H29NO4 and a molecular weight of 299.406 g/mol . It is known for its unique structure, which includes an oxoallyl group and a beta-alaninate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate typically involves the esterification of 6-hydroxyhexyl N,N-diethyl-beta-alaninate with an oxoallyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The oxoallyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the oxoallyl group can yield alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a prodrug.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate involves its interaction with specific molecular targets. The oxoallyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate: Unique due to its specific ester and oxoallyl groups.
6-[(1-Oxoallyl)oxy]hexyl N,N-dimethyl-beta-alaninate: Similar structure but with dimethyl substitution.
6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-gamma-alaninate: Similar structure but with gamma-alanine instead of beta-alanine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.
Properties
CAS No. |
73287-53-3 |
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Molecular Formula |
C16H29NO4 |
Molecular Weight |
299.41 g/mol |
IUPAC Name |
6-prop-2-enoyloxyhexyl 3-(diethylamino)propanoate |
InChI |
InChI=1S/C16H29NO4/c1-4-15(18)20-13-9-7-8-10-14-21-16(19)11-12-17(5-2)6-3/h4H,1,5-14H2,2-3H3 |
InChI Key |
JRCVXCVXDRUUNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)OCCCCCCOC(=O)C=C |
Origin of Product |
United States |
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